3-Methoxy-4-nitropicolinonitrile
Description
3-Methoxy-4-nitropicolinonitrile is a pyridine-based nitrile derivative with a methoxy (-OCH₃) group at the 3-position and a nitro (-NO₂) group at the 4-position of the pyridine ring. Its molecular formula is C₇H₅N₃O₃, with a molecular weight of 179.14 g/mol. The compound is characterized by its electron-deficient pyridine core, which is further polarized by the electron-withdrawing nitro and nitrile groups.
Properties
Molecular Formula |
C7H5N3O3 |
|---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
3-methoxy-4-nitropyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5N3O3/c1-13-7-5(4-8)9-3-2-6(7)10(11)12/h2-3H,1H3 |
InChI Key |
VJCLVBAMDYFTAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C1C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-nitropicolinonitrile typically involves multi-step reactions starting from readily available pyridine derivativesThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-nitropicolinonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The nitro group at the fourth position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include 2-cyano-3-methoxy-4-aminopyridine or 2-cyano-3-methoxy-4-thiopyridine.
Reduction: The major product is 2-cyano-3-methoxy-4-aminopyridine.
Oxidation: The major product is 2-cyano-3-hydroxy-4-nitropyridine.
Scientific Research Applications
3-Methoxy-4-nitropicolinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: It serves as an intermediate in the synthesis of herbicides and insecticides.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-nitropicolinonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the cyano, methoxy, and nitro groups can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are structurally or functionally related to 3-Methoxy-4-nitropicolinonitrile, differing in substituent groups, ring systems, or reaction pathways:
Pyridine Derivatives with Nitro and Methoxy Groups
Key Differences :
- Functional Group Reactivity: The amino group in 6-Amino-5-nitropicolinonitrile allows for diazotization or amide formation, whereas the methoxy group in the target compound may participate in demethylation or ether cleavage reactions .
Benzonitrile Analogs
Key Differences :
- Ring System: The pyridine ring in this compound is more electron-deficient than the benzene ring in its benzonitrile analog, affecting solubility (e.g., pyridine derivatives often exhibit higher water solubility) and electrophilic substitution patterns.
- Stability : Nitro groups on pyridine may enhance thermal stability compared to benzene analogs due to resonance effects .
Other Nitrile-Containing Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
